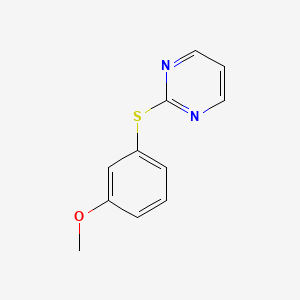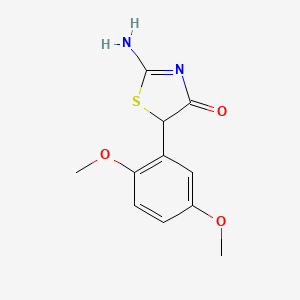
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone functionality can be reduced to form an alcohol or alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.
2-Hydroxyquinoline: Found in natural sources and used in drug development.
Uniqueness
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
CAS 编号 |
607740-78-3 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one |
InChI |
InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3 |
InChI 键 |
BXPUOUCDNKZNDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)
![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)
![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
